(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)acetohydrazide
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Overview
Description
(E)-2-(1H-benzo[d]imidazol-2-yl)-N’-(2-hydroxybenzylidene)acetohydrazide is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a benzimidazole moiety linked to an acetohydrazide group through a hydroxybenzylidene bridge, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-N’-(2-hydroxybenzylidene)acetohydrazide typically involves a multi-step process. One common method starts with the preparation of 2-(1H-benzo[d]imidazol-2-yl)acetohydrazide, which is then reacted with 2-hydroxybenzaldehyde under reflux conditions in the presence of an acid catalyst to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1H-benzo[d]imidazol-2-yl)-N’-(2-hydroxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction could result in the formation of reduced benzimidazole compounds.
Scientific Research Applications
(E)-2-(1H-benzo[d]imidazol-2-yl)-N’-(2-hydroxybenzylidene)acetohydrazide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities, showing promise as a potential therapeutic agent.
Medicine: Explored for its anticancer properties, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of (E)-2-(1H-benzo[d]imidazol-2-yl)-N’-(2-hydroxybenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. In cancer cells, it may inhibit key enzymes or signaling pathways, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress and DNA damage response mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzo[d]imidazol-2-yl)acetohydrazide: Shares the benzimidazole and acetohydrazide moieties but lacks the hydroxybenzylidene bridge.
2-Hydroxybenzylideneacetohydrazide: Contains the hydroxybenzylidene and acetohydrazide groups but does not include the benzimidazole moiety.
Uniqueness
(E)-2-(1H-benzo[d]imidazol-2-yl)-N’-(2-hydroxybenzylidene)acetohydrazide is unique due to the combination of its structural components, which confer distinct chemical reactivity and biological activity. The presence of both the benzimidazole and hydroxybenzylidene groups allows for versatile interactions with various biological targets, making it a compound of significant interest for further research and development.
Biological Activity
The compound (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)acetohydrazide is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in cancer research. This article provides an in-depth examination of its biological activity, synthesizing findings from various studies to highlight its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C16H15N3O2, with a molecular weight of approximately 281.31 g/mol. The structure features a benzimidazole ring, which is known for its diverse biological activities, including antitumor and antimicrobial properties.
Structural Representation
Key Features
- Benzimidazole Core : Imparts significant biological activity.
- Hydroxyl Group : Enhances solubility and potential interaction with biological targets.
- Hydrazide Functionality : Known for its role in various pharmacological activities.
Antitumor Activity
Several studies have evaluated the antitumor properties of benzimidazole derivatives, including the compound . Notably, research indicates that compounds containing the benzimidazole moiety exhibit potent cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Evaluation
A study focused on derivatives of benzimidazole demonstrated that specific analogs showed significant inhibitory effects against cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The IC50 values for these compounds ranged from 4 to 17 µM, indicating strong antitumor activity compared to standard chemotherapy agents like 5-FU .
The proposed mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Compounds with similar structures have been shown to activate caspases (caspase-3 and caspase-8), leading to programmed cell death in cancer cells.
- Inhibition of Key Oncogenic Pathways : Some derivatives inhibit EGFR and BRAF pathways, crucial for tumor growth and survival .
Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antitumor | IC50 values 4-17 µM | |
Apoptosis Induction | Increased caspase activity | |
EGFR/BRAF Inhibition | Dual inhibition observed |
In Vivo Studies
In vivo studies have shown that compounds similar to this compound can significantly reduce tumor size in xenograft models. These findings suggest that the compound may have therapeutic potential in clinical settings.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that while the compound exhibits potent antitumor activity, it also requires further evaluation concerning its safety profile. Understanding the therapeutic window is crucial for developing it as a viable treatment option.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-14-8-4-1-5-11(14)10-17-20-16(22)9-15-18-12-6-2-3-7-13(12)19-15/h1-8,10,21H,9H2,(H,18,19)(H,20,22)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILGGTPBFARQHU-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CC2=NC3=CC=CC=C3N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CC2=NC3=CC=CC=C3N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.